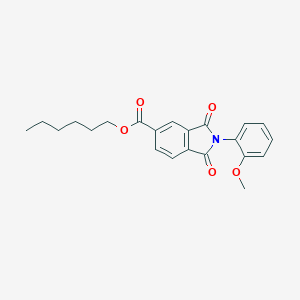![molecular formula C22H16N2O B342266 4-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE](/img/structure/B342266.png)
4-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is an organic compound with the molecular formula C22H16N2O. This compound is characterized by its biphenyl structure, which is substituted with dimethyl groups and a phthalonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile typically involves the reaction of 3,4’-dimethyl[1,1’-biphenyl]-4-ol with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the nitrile groups can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
3,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine: Similar biphenyl structure with different functional groups.
3,4-Dimethylbiphenyl: Lacks the phthalonitrile moiety but shares the biphenyl core.
Uniqueness
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is unique due to the presence of both the biphenyl and phthalonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16N2O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[2-methyl-4-(4-methylphenyl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H16N2O/c1-15-3-5-17(6-4-15)18-8-10-22(16(2)11-18)25-21-9-7-19(13-23)20(12-21)14-24/h3-12H,1-2H3 |
InChI Key |
JOEZTWVOIGQGQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


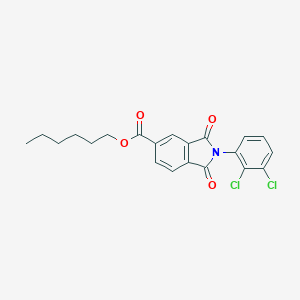
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)decanamide](/img/structure/B342184.png)
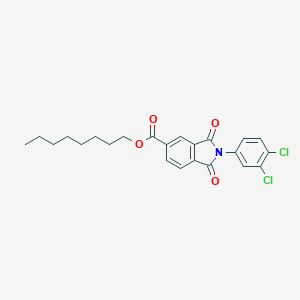
![N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]octanamide](/img/structure/B342188.png)
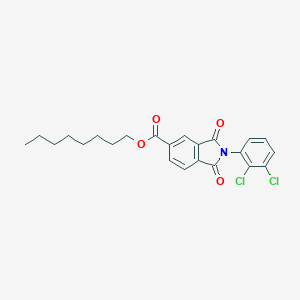
![2-[(2-benzoyl-4-chloroanilino)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B342190.png)
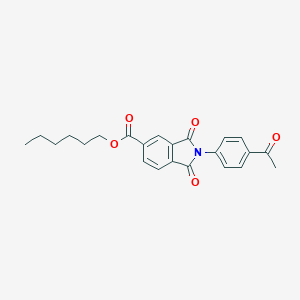
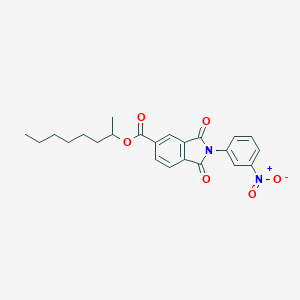

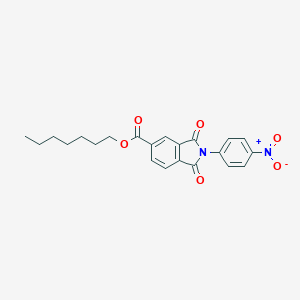
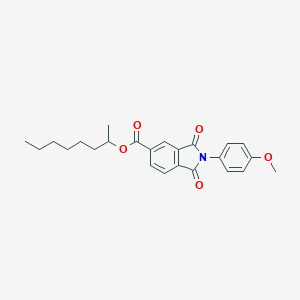

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)heptanamide](/img/structure/B342204.png)
